![molecular formula C8H4FN3 B12082290 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom at the 6th position and a nitrile group at the 8th position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 2-aminopyridine with a fluorinated electrophile, followed by cyclization and nitrile formation. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Various substituted imidazo[1,2-a]pyridines.
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile have been extensively studied. Key findings include:
- Antiviral Activity : Compounds within this class have shown significant antiviral properties, particularly against HIV. For instance, derivatives have demonstrated low IC50 values in whole-cell assays, indicating potent activity against viral replication .
- Antitumor Effects : Research has indicated that this compound exhibits antitumor efficacy against various cancer cell lines. A notable study reported significant inhibition of cell growth in cervical cancer models .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's. The inhibition potency varies among different substituted derivatives .
Case Studies
Several case studies highlight the applications of this compound:
- Antiviral Studies : In a study evaluating a series of imidazo[1,2-a]pyridine derivatives for antiviral activity against HIV, one derivative exhibited an IC50 value as low as 0.18 μM with a selectivity index of 868 . This suggests that modifications to the imidazo[1,2-a]pyridine scaffold can lead to enhanced antiviral properties.
- Antitumor Efficacy : A comprehensive evaluation of this compound demonstrated its potential in inhibiting cervical cancer cell growth significantly. This study provided insights into structure-activity relationships that could guide further drug development efforts .
- Neuropharmacological Applications : Research on cholinesterase inhibitors derived from imidazo[1,2-a]pyridines has shown promising results in preclinical models for Alzheimer's disease treatment. These compounds demonstrated protective effects against organophosphorus AChE inhibitors .
Comparison with Related Compounds
Compound Name | Position of Fluorine | Biological Activity | IC50 (μM) |
---|---|---|---|
This compound | 6 | Antiviral | 0.18 |
6-Chloroimidazo[1,2-a]pyridine | 6 | Antitumor | Varies |
6-Bromoimidazo[1,2-a]pyridine | 6 | Cholinesterase Inhibition | Varies |
Mechanism of Action
The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group participates in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Bromoimidazo[1,2-a]pyridine-8-carbonitrile
- 6-Methylimidazo[1,2-a]pyridine-8-carbonitrile
Uniqueness
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Biological Activity
6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile is a notable compound within the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This article focuses on its synthesis, biological evaluations, and structure-activity relationships (SAR) derived from various studies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that yield high purity and significant yields. For instance, recent methodologies have achieved yields between 93% and 97% through optimized synthetic routes that include spectral analysis for characterization (FTIR, NMR, mass spectrometry) .
Biological Activity Overview
This compound exhibits a wide range of biological activities:
- Antibacterial : It has shown effectiveness against various bacterial strains.
- Anticancer : The compound has demonstrated cytotoxic effects in cancer cell lines, particularly in HeLa cells, with IC50 values indicating significant activity .
- Urease Inhibition : Recent studies highlighted its potential as a urease inhibitor, which is crucial for treating ulcers caused by Helicobacter pylori .
Anticancer Activity
A study evaluating the cytotoxicity of various imidazo[1,2-a]pyridine derivatives revealed that this compound analogs exhibited potent activity against HeLa cells. The most active compounds were identified with IC50 values ranging from 25 to 150 μM, suggesting effective inhibition of cell viability through mechanisms related to protein prenylation .
Urease Inhibition
In vitro assays demonstrated that derivatives of this compound possess significant urease inhibitory activity. Notably, certain analogs displayed IC50 values as low as 5.68 μM, outperforming standard urease inhibitors . This finding supports the potential therapeutic application of these compounds in ulcer treatment.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the C6 position of the imidazo[1,2-a]pyridine ring significantly influence biological activity. Compounds with electron-withdrawing groups (e.g., -CF3 and -NO2) at this position tend to exhibit superior inhibitory potentials compared to those with less potent substituents .
Compound | Substituent | IC50 (μM) | Biological Activity |
---|---|---|---|
4i | -OH | 5.68 | Urease Inhibition |
4o | -CF3 | 7.11 | Urease Inhibition |
4g | -NO2 | 9.41 | Urease Inhibition |
1b | -NH2 | <150 | Anticancer |
Properties
Molecular Formula |
C8H4FN3 |
---|---|
Molecular Weight |
161.14 g/mol |
IUPAC Name |
6-fluoroimidazo[1,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C8H4FN3/c9-7-3-6(4-10)8-11-1-2-12(8)5-7/h1-3,5H |
InChI Key |
NITHYUUSBQDEAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)C#N)F |
Origin of Product |
United States |
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